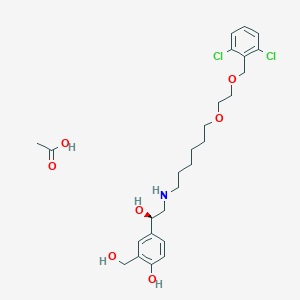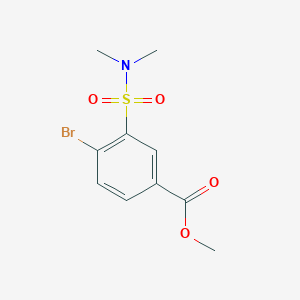
Perfluorodecanesulphonyl fluoride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Perfluorodecanesulphonyl fluoride is a synthetic perfluorinated compound characterized by a sulfonyl fluoride functional group. This compound is part of the broader class of per- and polyfluoroalkyl substances (PFASs), known for their exceptional chemical stability and resistance to degradation. These properties make this compound valuable in various industrial applications, particularly in the production of other fluorinated compounds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Perfluorodecanesulphonyl fluoride is typically synthesized through electrochemical fluorination (ECF) of decanesulfonyl fluoride in anhydrous hydrogen fluoride. The reaction can be represented as follows:
C10H21SO2F+21F−→C10F21SO2F+21H++42e−
This process involves the electrolysis of the precursor compound in a solution of hydrogen fluoride, resulting in the formation of this compound with a yield of approximately 25% .
Industrial Production Methods
On an industrial scale, the production of this compound follows the same electrochemical fluorination process. The precursor, decanesulfonyl fluoride, is subjected to electrolysis in anhydrous hydrogen fluoride, producing the desired compound along with hydrogen gas as a byproduct. The reaction conditions are carefully controlled to optimize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Perfluorodecanesulphonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted by nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives.
Hydrolysis: In the presence of water, this compound can hydrolyze to form perfluorodecanesulfonic acid and hydrogen fluoride.
Reduction: The compound can be reduced to form perfluorodecanesulfonamide under specific conditions.
Common Reagents and Conditions
Nucleophiles: Ammonia, primary and secondary amines are commonly used in substitution reactions.
Water: Hydrolysis reactions typically occur under acidic or basic conditions.
Reducing Agents: Lithium aluminum hydride (LiAlH4) is often used for reduction reactions.
Major Products
Sulfonamide Derivatives: Formed through substitution reactions with amines.
Perfluorodecanesulfonic Acid: Resulting from hydrolysis.
Perfluorodecanesulfonamide: Produced via reduction.
Aplicaciones Científicas De Investigación
Perfluorodecanesulphonyl fluoride has a wide range of applications in scientific research:
Chemistry: Used as a precursor for synthesizing other perfluorinated compounds, which are essential in various chemical processes.
Biology: Employed in the study of biological systems due to its stability and resistance to degradation.
Medicine: Investigated for potential use in drug delivery systems and as a component in medical devices.
Mecanismo De Acción
The mechanism of action of perfluorodecanesulphonyl fluoride primarily involves its interaction with nucleophiles. The sulfonyl fluoride group is highly reactive towards nucleophiles, leading to the formation of various derivatives. This reactivity is attributed to the electron-withdrawing nature of the perfluorinated chain, which enhances the electrophilicity of the sulfonyl fluoride group.
Comparación Con Compuestos Similares
Similar Compounds
Perfluorooctanesulfonyl fluoride: Similar in structure but with a shorter carbon chain.
Perfluorobutanesulfonyl fluoride: Another related compound with an even shorter carbon chain.
Perfluorooctanoic acid: A perfluorinated carboxylic acid with different functional groups.
Uniqueness
Perfluorodecanesulphonyl fluoride is unique due to its longer carbon chain, which imparts distinct physical and chemical properties. This longer chain length enhances its hydrophobicity and oleophobicity, making it particularly useful in applications requiring extreme resistance to water and oil.
Propiedades
Número CAS |
307-51-7 |
|---|---|
Fórmula molecular |
C10F22O2S |
Peso molecular |
602.14 g/mol |
Nombre IUPAC |
1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-henicosafluorodecane-1-sulfonyl fluoride |
InChI |
InChI=1S/C10F22O2S/c11-1(12,3(15,16)5(19,20)7(23,24)9(27,28)29)2(13,14)4(17,18)6(21,22)8(25,26)10(30,31)35(32,33)34 |
Clave InChI |
QMNUYVWNQITPHA-UHFFFAOYSA-N |
SMILES canónico |
C(C(C(C(C(C(F)(F)S(=O)(=O)F)(F)F)(F)F)(F)F)(F)F)(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Bicyclo[2.2.1]heptan-2-one, 1,7,7-trimethyl-3-(2,2,2-trifluoro-1-hydroxyethylidene)-, (1R,4S)-](/img/structure/B13418184.png)
![2,7-Naphthalenedisulfonic acid, 4-amino-3-[[4-(aminosulfonyl)phenyl]azo]-6-[[5-[(5-chloro-2,6-difluoro-4-pyrimidinyl)amino]-2-sulfophenyl]azo]-5-hydroxy-, trisodium salt](/img/structure/B13418195.png)



![2-Chloro-N-[2,2,2-trifluoro-1-(6-nitro-benzothiazol-2-ylamino)-1-trifluoromethyl-ethyl]-benzamide](/img/structure/B13418220.png)

![(3R)-3-[2-[2-benzyl-6-[4-[(3R,4S)-3-hydroxy-4-methoxypyrrolidin-1-yl]phenyl]pyridin-3-yl]ethynyl]-1-azabicyclo[2.2.2]octan-3-ol](/img/structure/B13418250.png)
![2-Amino-3-[3-(trifluoromethyl)phenyl]sulfonylpropanoic acid](/img/structure/B13418251.png)



